2-Phenylthieno[2,3-d]pyrimidin-4-amine
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Overview
Description
Mechanism of Action
Target of Action
It is known that similar compounds inhibit a variety of enzymes such as kinases and phosphodiesterases .
Mode of Action
It is suggested that it interacts with its targets, leading to changes in their function . More research is needed to elucidate the precise interactions and resulting changes.
Biochemical Pathways
It is known that similar compounds can remarkably inhibit the activity of fp-2 , indicating that these compounds may affect pathways involving this enzyme.
Pharmacokinetics
It is known that the compound is a solid at room temperature , which could impact its absorption and distribution. More research is needed to fully understand the pharmacokinetics of this compound.
Result of Action
It is known that similar compounds have antiviral and antiprotozoal activities , suggesting that this compound may have similar effects.
Action Environment
It is known that the compound is stable at room temperature , suggesting that it may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
The available information does not provide specific details about the enzymes, proteins, and other biomolecules it interacts with .
Cellular Effects
There is no available information on how it influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Phenylthieno[2,3-d]pyrimidin-4-amine is not well defined. There is no available information on how it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
There is no available information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
There is currently no available information on how the effects of this compound vary with different dosages in animal models .
Metabolic Pathways
There is no available information on any enzymes or cofactors that it interacts with, or any effects on metabolic flux or metabolite levels .
Transport and Distribution
There is no available information on any transporters or binding proteins that it interacts with, or any effects on its localization or accumulation .
Subcellular Localization
There is no available information on any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
The synthesis of 2-Phenylthieno[2,3-d]pyrimidin-4-amine typically involves the cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid or triethyl orthoformate . Another method involves the reaction of 3-amino-4-cyano-2-thiophenecarboxamides with 2,2,6-trimethyl-4H-1,3-dioxin-4-one in xylene, followed by cyclization with pyrrolidine in toluene using calcium chloride as a desiccant . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
2-Phenylthieno[2,3-d]pyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group, to form various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines and halides . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Phenylthieno[2,3-d]pyrimidin-4-amine has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Comparison with Similar Compounds
2-Phenylthieno[2,3-d]pyrimidin-4-amine can be compared with other thienopyrimidine derivatives, such as:
2-Chlorothieno[2,3-d]pyrimidin-4-amine: Known for its antimicrobial activity.
4-Aminopyrrolo[2,3-d]pyrimidine: Exhibits antitubercular activity.
N-Pyridine substituted 2-chlorothieno[2,3-d]pyrimidin-4-amine: Demonstrates significant antibacterial and antifungal activities.
Properties
IUPAC Name |
2-phenylthieno[2,3-d]pyrimidin-4-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3S/c13-10-9-6-7-16-12(9)15-11(14-10)8-4-2-1-3-5-8/h1-7H,(H2,13,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VQUWVROZMNLFDC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C3C=CSC3=N2)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.29 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249756-97-5 |
Source
|
Record name | 2-phenylthieno[2,3-d]pyrimidin-4-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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